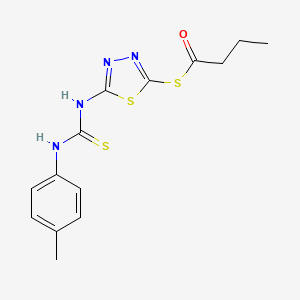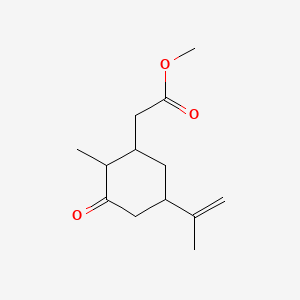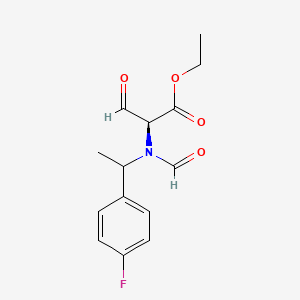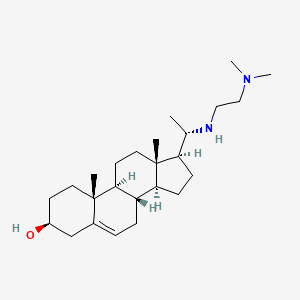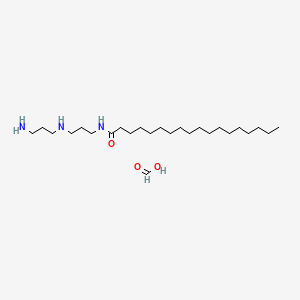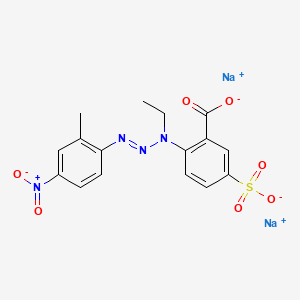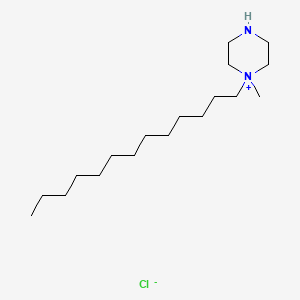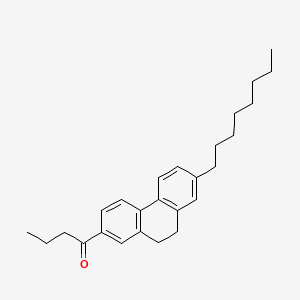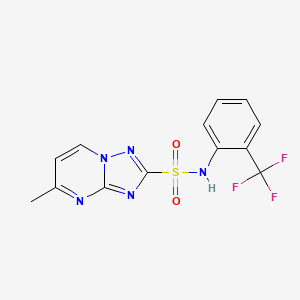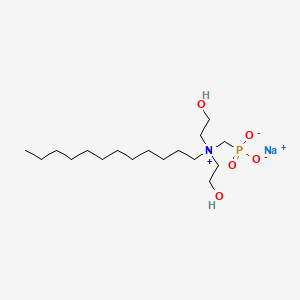
Berberonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Berberonic acid, also known as pyridine-2,4,5-tricarboxylic acid, is an organic compound that belongs to the heterocycles, specifically the heteroaromatics. It is part of the group of pyridinetricarboxylic acids and consists of a pyridine ring with three carboxy groups in the 2-, 4-, and 5-positions. The name “this compound” is derived from berberine .
Méthodes De Préparation
Berberonic acid can be synthesized through the oxidation of berberine using nitric acid. Another method involves the oxidative degradation of monascaminone with potassium permanganate . These methods are typically used in laboratory settings for small-scale production.
Analyse Des Réactions Chimiques
Berberonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other products.
Substitution: The carboxy groups in the 2-, 4-, and 5-positions can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include nitric acid for oxidation and potassium permanganate for oxidative degradation. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Berberonic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of berberonic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Berberonic acid is part of the pyridinetricarboxylic acids group, which includes several isomers such as:
- 2,3,4-Pyridinetricarboxylic acid
- 2,3,5-Pyridinetricarboxylic acid
- 2,3,6-Pyridinetricarboxylic acid
- Collidinic acid (2,4,6-Pyridinetricarboxylic acid)
Compared to these similar compounds, this compound is unique due to its specific arrangement of carboxy groups in the 2-, 4-, and 5-positions, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
490-28-8 |
|---|---|
Formule moléculaire |
C8H5NO6 |
Poids moléculaire |
211.13 g/mol |
Nom IUPAC |
pyridine-2,4,5-tricarboxylic acid |
InChI |
InChI=1S/C8H5NO6/c10-6(11)3-1-5(8(14)15)9-2-4(3)7(12)13/h1-2H,(H,10,11)(H,12,13)(H,14,15) |
Clé InChI |
IFLXVSWHQQZRQI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1C(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


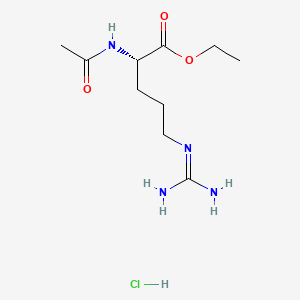
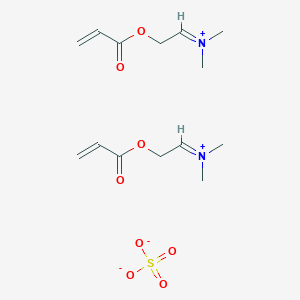
![2-[Bis(2-hydroxyethyl)amino]ethanol;2,6-dimethyltetracyclo[8.4.0.01,4.05,8]tetradeca-4,8,10,12-tetraene-9-sulfonic acid](/img/structure/B12685281.png)
